Enantiopure (2R,3R) Configuration vs. Racemic Mixture: Impact on Downstream Chiral Purity
The target compound is supplied as a single, defined (2R,3R) enantiomer, whereas the most economical alternative—CAS 862372-68-7 (amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid)—is sold as a racemic or stereochemically unspecified mixture containing up to four stereoisomers . In peptide coupling or amide bond formation, use of the racemic mixture generates diastereomeric products that require costly chiral chromatography to resolve, while the enantiopure (2R,3R) building block directly yields a single diastereomer . Procurement of the specified isomer eliminates downstream purification burden and ensures batch-to-batch stereochemical consistency, a critical requirement for GMP intermediate supply chains.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (2R,3R) enantiomer, ≥97% chemical purity (MolCore), 98% (Leyan) |
| Comparator Or Baseline | CAS 862372-68-7: racemic or unspecified mixture of up to 4 stereoisomers, 95% purity (AKSci) |
| Quantified Difference | Target: 1 stereoisomer; Comparator: up to 4 stereoisomers. Difference in effective enantiomeric excess: ~100% vs. ~0% (racemate) |
| Conditions | Commercial sourcing; purity specifications as stated by vendors |
Why This Matters
Enantiopure building blocks eliminate the need for post-synthetic chiral separation, reducing cost and development time in drug candidate synthesis.
